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Compound of Interest

Compound Name: 2,5-Octanedione

Cat. No.: B2874583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-octanedione, a significant diketone

in organic synthesis. The document details its IUPAC nomenclature, chemical structure,

physicochemical properties, and key synthetic and reaction pathways. All quantitative data is

presented in structured tables for ease of reference, and critical experimental and mechanistic

pathways are visualized using diagrams.

IUPAC Nomenclature and Chemical Structure
2,5-Octanedione, a member of the γ-diketone class of organic compounds, is systematically

named octane-2,5-dione according to the International Union of Pure and Applied Chemistry

(IUPAC) nomenclature.[1][2][3] The structure consists of an eight-carbon aliphatic chain with

carbonyl groups located at the second and fifth positions.

The chemical formula for 2,5-octanedione is C₈H₁₄O₂.[1] Its structure is fundamental to its

chemical reactivity, particularly in cyclization reactions.

Key Structural and Identification Information:
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Identifier Value

IUPAC Name octane-2,5-dione[1][2][3]

Synonyms 2,5-Dioxooctane

CAS Number 3214-41-3[1][3]

Molecular Formula C₈H₁₄O₂[1][2][3]

Molecular Weight 142.20 g/mol [1][2]

InChI Key SPDFSSLYVRCMDZ-UHFFFAOYSA-N[3]

Physicochemical Properties
2,5-Octanedione is typically a colorless to pale yellow liquid under standard conditions.[4] A

summary of its key physical and chemical properties is provided in the table below.

Table of Physicochemical Properties:

Property Value Unit

Melting Point -7 °C

Boiling Point 105 (at 15 Torr) °C

Density 0.9635 g/cm³[5]

Flash Point 82.40 °C[4]

logP (Octanol/Water Partition

Coefficient)
1.725

Water Solubility 5.859e+004 mg/L (at 25 °C, est.)[4]

Synthesis of 2,5-Octanedione
While several synthetic routes to 2,5-octanedione exist, a common laboratory-scale approach

involves the oxidation of the corresponding secondary diol, 2,5-octanediol. This method
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provides a direct pathway to the target diketone. Other documented methods include the

hydrolysis of furan derivatives.

Generalized Experimental Protocol: Oxidation of 2,5-
Octanediol
The following is a generalized protocol for the oxidation of a secondary alcohol to a ketone,

which can be adapted for the synthesis of 2,5-octanedione from 2,5-octanediol. Common

oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium

chlorochromate (PCC), or Swern oxidation conditions.

Materials:

2,5-octanediol

Oxidizing agent (e.g., Jones reagent prepared from chromium trioxide, sulfuric acid, and

acetone)

Anhydrous acetone (solvent)

Diethyl ether or other suitable extraction solvent

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

Dissolve 2,5-octanediol in a suitable solvent like anhydrous acetone in a round-bottom flask

equipped with a magnetic stirrer and cooled in an ice bath.

Slowly add the oxidizing agent (e.g., Jones reagent) dropwise to the stirred solution,

maintaining the temperature below a specified point to control the reaction.

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography

(TLC).
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Once the reaction is complete, quench any excess oxidizing agent. For Jones reagent, this

can be done by adding a small amount of isopropanol.

Remove the solvent under reduced pressure using a rotary evaporator.

Partition the residue between an organic solvent (e.g., diethyl ether) and water.

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

Filter off the drying agent and concentrate the organic solution under reduced pressure to

yield the crude 2,5-octanedione.

Purify the crude product by a suitable method, such as vacuum distillation or column

chromatography.

Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of 2,5-octanedione via oxidation.

Key Reactions: The Paal-Knorr Synthesis
As a γ-diketone, 2,5-octanedione is a versatile precursor in the synthesis of heterocyclic

compounds. A cornerstone reaction is the Paal-Knorr synthesis, which allows for the formation

of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. This reaction was first

reported in 1884 by German chemists Carl Paal and Ludwig Knorr.

Paal-Knorr Furan Synthesis Mechanism
The acid-catalyzed synthesis of furans from 1,4-diketones like 2,5-octanedione proceeds

through a series of steps involving protonation, enolization, cyclization, and dehydration.

Mechanism Steps:

Protonation of one of the carbonyl oxygens by an acid catalyst.

Tautomerization of the other carbonyl group to its enol form.
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Intramolecular nucleophilic attack of the enol on the protonated carbonyl, forming a five-

membered ring intermediate (a hemiacetal).

Dehydration of the hemiacetal to form the final furan product.

Diagram of the Paal-Knorr Furan Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr synthesis of a furan from 2,5-octanedione.

Spectral Data
Detailed spectral data for 2,5-octanedione is available through various chemical databases,

including the NIST WebBook. This data is crucial for the structural elucidation and purity

assessment of the compound.

Mass Spectrometry
The electron ionization mass spectrum of 2,5-octanedione exhibits a characteristic

fragmentation pattern.

Key Mass Spectrometry Peaks:

m/z Relative Intensity

43 Most Abundant

71 Second Most Abundant

99 Third Most Abundant

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectral data can be found in various online databases.

Experimental data would show characteristic signals for the different types of protons and

carbons in the molecule.

Infrared (IR) Spectroscopy
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The IR spectrum of 2,5-octanedione is characterized by a strong absorption band

corresponding to the C=O stretching vibration of the ketone functional groups, typically

appearing in the region of 1700-1725 cm⁻¹.

Signaling Pathways and Biological Activity
Currently, there is a lack of significant research and data available in the public domain

regarding the specific involvement of 2,5-octanedione in biological signaling pathways. Its

structural analog, 2,5-hexanedione, is a known neurotoxin.

Conclusion
2,5-Octanedione is a valuable γ-diketone with well-defined structural and physicochemical

properties. Its utility in organic synthesis, particularly in the formation of heterocyclic

compounds via the Paal-Knorr synthesis, makes it a compound of interest for researchers in

synthetic chemistry and drug development. The synthetic and analytical data presented in this

guide provide a foundational understanding for professionals working with this versatile

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,5-Octanedione | C8H14O2 | CID 6420399 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. hmdb.ca [hmdb.ca]

3. hmdb.ca [hmdb.ca]

4. guidechem.com [guidechem.com]

5. 2,5-Octanedione [webbook.nist.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,5-Octanedione:
Nomenclature, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2874583#2-5-octanedione-iupac-nomenclature-and-
structure]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b2874583?utm_src=pdf-body
https://www.benchchem.com/product/b2874583?utm_src=pdf-body
https://www.benchchem.com/product/b2874583?utm_src=pdf-body
https://www.benchchem.com/product/b2874583?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Octanedione
https://hmdb.ca/spectra/nmr_one_d/179589
https://hmdb.ca/spectra/nmr_one_d/1714
https://www.guidechem.com/encyclopedia/2-5-octanedione-dic127379.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3214413&Mask=80
https://www.benchchem.com/product/b2874583#2-5-octanedione-iupac-nomenclature-and-structure
https://www.benchchem.com/product/b2874583#2-5-octanedione-iupac-nomenclature-and-structure
https://www.benchchem.com/product/b2874583#2-5-octanedione-iupac-nomenclature-and-structure
https://www.benchchem.com/product/b2874583#2-5-octanedione-iupac-nomenclature-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2874583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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